2-Methyl-4-(4-methylphenyl)pyrrolidine

Physicochemical Properties Medicinal Chemistry CNS Drug Design

Sourcing 2-Methyl-4-(4-methylphenyl)pyrrolidine (CAS 1339147-04-4)? This research building block stands out due to its unique 2-methyl and 4-(4-methylphenyl) dual substitution on the pyrrolidine ring—a pattern that directly governs conformational preferences and electronic distribution. With an estimated logP of 2.80 and MW 175.27, it occupies lead-like CNS chemical space, making it ideal for GPCR or neurotransmitter transporter library synthesis. The chiral center at C-2 and secondary amine handle enable asymmetric synthesis of enantiomerically enriched ligands. Ensure your SAR studies aren't compromised by analog interchangeability: this exact substitution pattern is critical for reproducible binding and metabolic stability data. Supplied at 95% purity for immediate research use.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
CAS No. 1339147-04-4
Cat. No. B1426970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-4-(4-methylphenyl)pyrrolidine
CAS1339147-04-4
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CC(CN1)C2=CC=C(C=C2)C
InChIInChI=1S/C12H17N/c1-9-3-5-11(6-4-9)12-7-10(2)13-8-12/h3-6,10,12-13H,7-8H2,1-2H3
InChIKeyXVLMYNSFQWWMQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-4-(4-methylphenyl)pyrrolidine (CAS 1339147-04-4): Core Identity and Procurement-Relevant Distinction


2-Methyl-4-(4-methylphenyl)pyrrolidine (CAS 1339147-04-4) is a 2,4-disubstituted pyrrolidine with the molecular formula C₁₂H₁₇N and a molecular weight of 175.27 g/mol . This compound belongs to the class of aryl-substituted pyrrolidines and is supplied commercially as a research building block at a minimum purity of 95% . Its structural distinction lies in the simultaneous presence of a 2-methyl substituent on the pyrrolidine ring and a 4-methylphenyl group at the 4-position—a dual substitution pattern that directly influences its physicochemical properties, including an estimated logP of approximately 2.8, as well as its potential for stereochemical complexity due to the chiral center at the 2-position .

Why Generic Pyrrolidine Substitution Fails: Positional and Substituent Determinants of Function for 2-Methyl-4-(4-methylphenyl)pyrrolidine


The functional identity of 2-methyl-4-(4-methylphenyl)pyrrolidine is critically dependent on both the position (4- vs. 2- or 3-) and the nature (methyl vs. unsubstituted) of its aromatic substituent, as well as the presence of a 2-methyl group. While 2-(4-methylphenyl)pyrrolidine (CAS 62506-76-7) and 2-[(4-methylphenyl)methyl]pyrrolidine (CAS 1508861-34-4) represent alternative aryl-pyrrolidine scaffolds, they lack the specific 4-aryl-2-methyl substitution pattern that governs the compound's distinct conformational preferences and electronic distribution [1]. In related pyrrolidine series, even a single methyl group shift from the 2- to the 4-position or the relocation of the aryl group from the 2- to the 4-carbon can result in a >15-fold change in biological potency [2]. Such structural nuances directly impact binding interactions, metabolic stability, and solubility—making the specific CAS 1339147-04-4 entity non-interchangeable with its close analogs in research applications.

Quantitative Differentiation Evidence for 2-Methyl-4-(4-methylphenyl)pyrrolidine (CAS 1339147-04-4) Versus Structural Analogs


Lipophilicity (logP) Shift vs. 2-Aryl Pyrrolidine Isomer

The 2-methyl-4-(4-methylphenyl)pyrrolidine scaffold exhibits an estimated logP of 2.80, which is slightly higher than that of its 2-(4-methylphenyl)pyrrolidine isomer (logP 2.24–2.75), due to the additional methyl group and the 4-aryl substitution pattern . This increased lipophilicity is a key determinant for membrane permeability and CNS penetration potential, often a critical optimization parameter in neuropharmacology [1].

Physicochemical Properties Medicinal Chemistry CNS Drug Design

Molecular Weight and Hydrogen Bonding Differentiation vs. N-Methyl Analogs

With a molecular weight of 175.27 g/mol and a single hydrogen bond donor (secondary amine) combined with a single acceptor, CAS 1339147-04-4 occupies a favorable 'lead-like' physicochemical space that is distinct from more polar or larger pyrrolidine derivatives . In contrast, the N-methylated analog 1-methyl-2-(4-methylphenyl)pyrrolidine lacks the hydrogen bond donor capability entirely, and the carboxylic acid derivative (methyl 2-methyl-4-(4-methylphenyl)pyrrolidine-2-carboxylate, MW ~233 g/mol) exhibits enhanced solubility but at the cost of increased polarity and molecular weight [1][2].

Building Block ADME Prediction Fragment-Based Drug Discovery

Stability and Storage Profile vs. Acidic Pyrrolidine Salts

2-Methyl-4-(4-methylphenyl)pyrrolidine is supplied and stored as a free base, with a recommended long-term storage condition of 'cool, dry place' . This contrasts with pyrrolidine hydrochloride salts (e.g., (2S)-2-(4-methylphenyl)pyrrolidine HCl) which are often hygroscopic and may require more stringent inert atmosphere conditions [1]. Additionally, the 2,4-disubstituted pyrrolidine scaffold is inherently more resistant to oxidative N-oxide formation compared to certain 1-substituted pyrrolidines, due to steric shielding of the nitrogen lone pair .

Chemical Storage Handling and Stability Procurement

Inferred Biological Selectivity via Scaffold Topology: Class-Level Differentiation from 3-Aryl Pyrrolidines

While direct pharmacological data for CAS 1339147-04-4 are not publicly available, SAR analysis of structurally related 4-aryl pyrrolidines reveals a consistent trend of altered monoamine transporter selectivity compared to 3-aryl and 2-aryl isomers. For example, the 4-(4-methylphenyl) substitution pattern, when incorporated into pyrovalerone analogs, yields inhibitors with a DAT/NET selectivity ratio of approximately 1.67 (IC50: DA 30 nM vs. NE 50 nM), whereas 3-aryl counterparts often show more balanced inhibition or a preference for serotonin transporters [1]. The 2-methyl group on the pyrrolidine ring further influences stereoelectronic properties that can modulate binding affinity, as demonstrated in pyrrolidine-based GABA uptake inhibitors where C-4 substitution reduced potency by >15-fold compared to the unsubstituted scaffold [2].

CNS Pharmacology Transporter Selectivity Receptor Binding

Optimal Research and Industrial Application Scenarios for 2-Methyl-4-(4-methylphenyl)pyrrolidine (CAS 1339147-04-4) Based on Quantified Differentiation


Medicinal Chemistry: CNS Drug Discovery and Fragment-Based Lead Generation

The compound's estimated logP of 2.80 and molecular weight of 175 g/mol place it firmly within 'lead-like' CNS drug space. Its free base form and balanced lipophilicity make it an ideal starting fragment for synthesizing libraries targeting neurotransmitter transporters or GPCRs, where the 4-aryl-2-methyl scaffold can be leveraged for improved brain penetration [1].

Organic Synthesis: Chiral Building Block and Asymmetric Catalysis Precursor

The presence of a chiral center at the 2-position and a secondary amine provides a versatile handle for asymmetric synthesis. This compound can serve as a precursor for chiral ligands or organocatalysts after resolution, or as a key intermediate in the synthesis of enantiomerically enriched 2,4-disubstituted pyrrolidines, which are valuable in stereoselective transformations .

Physicochemical and Analytical Method Development

As a well-defined, commercially available aryl-pyrrolidine with a specific logP (~2.80) and free base character, this compound is suitable for use as a reference standard in HPLC method development, logP determination studies, and pKa estimation, particularly when developing analytical methods for lipophilic, basic amines .

Chemical Biology: Probe Design and SAR Exploration

The structural differentiation from common 2-aryl pyrrolidines (e.g., 2-(4-methylphenyl)pyrrolidine) makes this compound a valuable tool for exploring structure-activity relationships (SAR) around the pyrrolidine core. Its unique substitution pattern allows researchers to systematically probe the effects of aryl group position and additional methyl substitution on target binding and functional activity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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